molecular formula C10H11ClN2O2 B12974342 (R)-2-(4-Chloro-3-nitrophenyl)pyrrolidine

(R)-2-(4-Chloro-3-nitrophenyl)pyrrolidine

Cat. No.: B12974342
M. Wt: 226.66 g/mol
InChI Key: BQLSIOGBNKLNEV-SECBINFHSA-N
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Description

®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with a chiral pyrrolidine derivative under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.

Major Products Formed

    Reduction: 2-(4-Amino-3-nitrophenyl)pyrrolidine.

    Oxidation: 2-(4-Chloro-3-nitrophenyl)pyrrolidine oxide.

    Substitution: 2-(4-Substituted-3-nitrophenyl)pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.

Medicine

In medicinal chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Chloro-3-nitrophenyl)ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a pyrrolidine ring.

    4-Chloro-3-nitrophenyl Isocyanate: Contains an isocyanate group instead of a pyrrolidine ring.

    3-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar but with different stereochemistry.

Uniqueness

®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(2R)-2-(4-chloro-3-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1

InChI Key

BQLSIOGBNKLNEV-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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